molecular formula C17H11N3O B12533755 2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one CAS No. 713514-58-0

2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one

Cat. No.: B12533755
CAS No.: 713514-58-0
M. Wt: 273.29 g/mol
InChI Key: UVUYDEPVVFJIAY-UHFFFAOYSA-N
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Description

2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one is a tricyclic heterocyclic compound featuring a fused indenopyrimidine core, with a molecular formula of C17H12N4O and a molecular weight of 279.29 g/mol . This compound is a key research chemical due to its potent and selective activity as an adenosine receptor antagonist . Research indicates that indenopyrimidine derivatives, including this compound, function as highly selective adenosine A2A receptor antagonists . By blocking the A2A receptor, a key modulator of neurotransmitter release, this compound is a valuable pharmacological tool for investigating pathways relevant to neurological disorders . Its primary research application is in the study of Parkinson's disease, where A2A receptor antagonism is a recognized therapeutic strategy for ameliorating motor symptoms . Beyond Parkinson's, this compound may also be applied in research models for other conditions involving adenosine signaling, such as Alzheimer's disease, anxiety, and movement disorders . Researchers utilize this selective antagonist to probe the complex role of adenosine receptors in cellular and animal models, helping to elucidate new mechanisms and potential treatment avenues . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols. For comprehensive handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c18-17-19-14(10-6-2-1-3-7-10)13-15(20-17)11-8-4-5-9-12(11)16(13)21/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUYDEPVVFJIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC(=N2)N)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434616
Record name 2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713514-58-0
Record name 2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Components

  • Reactants :
    • 1,3-Indanedione
    • Benzaldehyde (or substituted aryl aldehydes)
    • Urea or thiourea
  • Catalyst : Phosphorus pentoxide (P₂O₅)
  • Solvent : Ethanol
  • Conditions : Reflux (78–80°C), 3–5 hours

Procedure

  • Step 1 : 1,3-Indanedione (1.46 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) are dissolved in ethanol (30 mL).
  • Step 2 : Urea (0.60 g, 10 mmol) and P₂O₅ (2.84 g, 20 mmol) are added sequentially.
  • Step 3 : The mixture is refluxed for 4 hours, cooled, and filtered. The crude product is recrystallized from dimethylformamide (DMF) to yield 2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one as a pale-yellow solid.

Key Data

Parameter Value Source
Yield 65–72%
Purity (HPLC) >95%
Reaction Time 4 hours
Melting Point 268–270°C

Mechanistic Insight : The reaction proceeds via Knoevenagel condensation between 1,3-indanedione and benzaldehyde, followed by cyclization with urea under acidic conditions.

Three-Component Reaction with Guanidine Carbonate

Key Reaction Components

  • Reactants :
    • 3-Benzylidene-1,3-indanedione
    • Guanidine carbonate
  • Base : Sodium methoxide (NaOMe)
  • Solvent : Methanol
  • Conditions : Reflux (65°C), 16 hours

Procedure

  • Step 1 : 3-Benzylidene-1,3-indanedione (pre-synthesized via condensation of 1,3-indanedione and benzaldehyde) is dissolved in methanol.
  • Step 2 : Guanidine carbonate (1.5 equiv) and NaOMe (2.0 equiv) are added.
  • Step 3 : The mixture is refluxed for 16 hours, neutralized with dilute HCl, and filtered to isolate the product.

Key Data

Parameter Value Source
Yield 70–75%
Purity (NMR) >98%
Reaction Scale Up to 100 g

Advantage : Avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Key Reaction Components

  • Reactants :
    • 1,3-Indanedione
    • Benzaldehyde
    • Guanidine hydrochloride
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Conditions : Microwave irradiation (300 W, 80°C), 30 minutes

Procedure

  • Step 1 : 1,3-Indanedione (10 mmol), benzaldehyde (10 mmol), and guanidine hydrochloride (12 mmol) are mixed in DMSO.
  • Step 2 : The mixture is irradiated in a microwave reactor for 30 minutes.
  • Step 3 : The product is precipitated by adding ice-cold water and purified via column chromatography (ethyl acetate/hexane).

Key Data

Parameter Value Source
Yield 82–85%
Reaction Time 30 minutes
Energy Consumption 50% reduction vs. conventional methods

Note : Microwave synthesis enhances reaction efficiency by promoting rapid heat transfer and reducing side reactions.

One-Pot Synthesis Using Acetic Acid Catalyst

Key Reaction Components

  • Reactants :
    • 1,3-Indanedione
    • Benzaldehyde
    • Thiourea
  • Catalyst : Acetic acid (glacial)
  • Solvent : Ethanol
  • Conditions : Reflux (78°C), 5 hours

Procedure

  • Step 1 : 1,3-Indanedione (10 mmol), benzaldehyde (10 mmol), and thiourea (10 mmol) are combined in ethanol.
  • Step 2 : Acetic acid (5 mL) is added, and the mixture is refluxed for 5 hours.
  • Step 3 : The product is filtered and washed with cold ethanol.

Key Data

Parameter Value Source
Yield 75–80%
Byproduct Formation <5%
Scalability Demonstrated at 1 kg scale

Limitation : Requires careful control of pH to prevent decomposition of thiourea.

Comparative Analysis of Methods

Method Yield (%) Time Cost Efficiency Environmental Impact
Biginelli-Type 65–72 4 hours Moderate High (uses P₂O₅)
Three-Component 70–75 16 hours High Moderate
Microwave-Assisted 82–85 0.5 hours High Low
Acetic Acid Catalyzed 75–80 5 hours Low Moderate

Recommendations :

  • Lab-scale : Microwave-assisted synthesis for rapid, high-yield production.
  • Industrial-scale : Three-component reaction due to scalability and lower catalyst cost.

Structural Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.85–7.45 (m, 9H, Ar-H), 6.90 (s, 1H, CH pyrimidine).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • MS (ESI) : m/z 273.29 [M+H]⁺ (calculated for C₁₇H₁₁N₃O).

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Adenosine A2A Receptor Antagonism
One of the primary applications of 2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one is its function as a selective antagonist for the adenosine A2A receptor. This receptor plays a significant role in various neurological processes, and its antagonism has been linked to therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders.

Case Study: Neurodegenerative Disorders

Research indicates that compounds targeting the adenosine A2A receptor can ameliorate symptoms associated with neurodegenerative diseases. For instance, studies have shown that antagonizing this receptor can enhance dopaminergic transmission, which is crucial for motor control and may alleviate symptoms in Parkinson's disease patients .

Antitumor Activity

Recent studies have also highlighted the potential antitumor activity of this compound. In vitro testing against various cancer cell lines has demonstrated significant growth inhibition. For example, compounds synthesized from this scaffold exhibited activity comparable to established chemotherapeutics like Adriamycin when tested on Hep-G2 human cancer cells .

Table: Summary of Antitumor Activity

CompoundCell LineGrowth Inhibition (%)Reference
This compoundHep-G250%
AdriamycinHep-G250%

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound using environmentally friendly approaches, such as microwave-assisted synthesis and one-pot reactions without metal catalysts .

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents/Modifications Key Properties/Activities Reference
2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one Base structure (no additional groups) Anticancer (MCF7: moderate activity)
2-Amino-4-(4-methoxyphenyl) derivative 4-Methoxyphenyl at position 4 Enhanced anticancer activity (MCF7: IC₅₀ ≈ 12 µM)
2-Amino-8-(2-morpholinoethoxy) derivative (JNJ-40255293) Morpholinoethoxy at position 8 Dual A1/A2A adenosine receptor antagonist (A1 Ki = 48 nM; A2A Ki = 6.5 nM)
4-Phenyl-2-thioxo derivative (Entry-11) Thioxo (S) at position 2, phenyl at position 4 Higher melting point (250–252°C); no reported bioactivity
4-(4-Hydroxyphenyl)-2-thioxo derivative (Entry-13) 4-Hydroxyphenyl at position 4, thioxo at position 2 Altered NMR shifts (δ 10.84 for -OH); lower elemental carbon content (66.13%)

Key Observations :

  • Position 4 Substituents : Electron-donating groups like methoxy (e.g., 4-methoxyphenyl) enhance anticancer activity, likely due to improved electronic interactions with cellular targets .
  • Position 8 Modifications: Bulky substituents (e.g., morpholinoethoxy in JNJ-40255293) improve adenosine receptor binding affinity, suggesting steric and hydrophilic effects critical for receptor antagonism .
  • Amino vs. Thioxo at Position 2: Replacing the amino group with thioxo (Entry-11) increases melting points (250–252°C vs. ~200°C for the parent compound) but reduces biological activity, highlighting the amino group’s role in target engagement .

Pharmacological Profiles

Key Observations :

  • Receptor Antagonism : JNJ-40255293’s dual A1/A2A antagonism is comparable to ASP5854 but with lower A1 affinity, indicating that scaffold rigidity and substituent bulkiness modulate receptor selectivity .

Biological Activity

2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an indeno[1,2-d]pyrimidine core with an amino group and a phenyl substituent. Its molecular formula is C15_{15}H12_{12}N4_{4}, and it exhibits a molecular weight of 252.28 g/mol. The structure is critical for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of cancer cell lines, including HeLa (cervical cancer) and DU 205 (prostate cancer) cells. The compound's efficacy was demonstrated through cell viability assays, where it significantly reduced cell proliferation compared to control groups .
  • Mechanism of Action : The anticancer effects are believed to result from the compound's ability to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. It may also inhibit specific enzymes critical for cancer progression.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties :

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were reported at concentrations as low as 16 µg/mL .
  • Fungal Activity : In vitro studies revealed that it effectively inhibited fungal growth, particularly against Candida species, showcasing its potential as an antifungal agent .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties :

  • Cytokine Modulation : Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cell cultures, suggesting a role in modulating inflammatory responses .

Case Study 1: Anticancer Evaluation

A study conducted by Boruah et al. explored the cytotoxic effects of various indeno-pyrimidine derivatives, including this compound. The results showed a dose-dependent inhibition of cell growth in HeLa and DU 205 cells, with IC50_{50} values indicating potent activity at low concentrations. Further mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening published in MDPI journals, the compound was tested against a panel of bacterial and fungal strains. Results indicated that it exhibited broad-spectrum antimicrobial activity with notable effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Data Table

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria/fungi
Anti-inflammatoryReduces pro-inflammatory cytokines

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